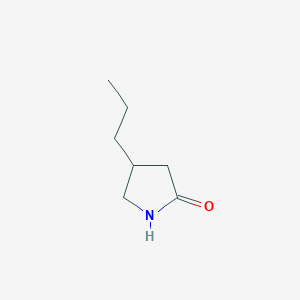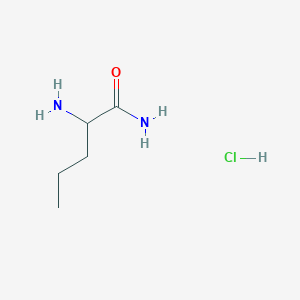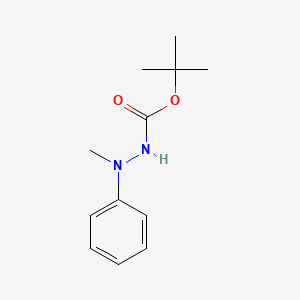
tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate
Overview
Description
Mechanism of Action
The mechanism of action of tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate is not fully understood. However, it is believed that this compound may act as a prodrug that is activated by enzymes in the body. Once activated, this compound may form reactive intermediates that can bind to cellular proteins and DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and cell death in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages and Limitations for Lab Experiments
Tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, this compound also has some limitations. It is highly toxic and requires careful handling. It is also expensive compared to other reagents.
Future Directions
Tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate has shown promise as a potential anti-cancer agent. Future research should focus on the development of more potent and selective derivatives of this compound. In addition, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications. Finally, the toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a hydrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and potential use as a reagent in organic synthesis. In addition, this compound has shown promise as a potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
Tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate has been widely used in various scientific research applications, including organic synthesis, analytical chemistry, and biomedical research. In organic synthesis, this compound has been used as a reagent for the preparation of various hydrazine derivatives. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in various samples. In biomedical research, this compound has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
tert-butyl N-anilino-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)14-11-9-7-6-8-10-11/h6-10,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGDCNYEZKMUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657226 | |
| Record name | tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934391-35-2 | |
| Record name | 1,1-Dimethylethyl 1-ethyl-2-phenylhydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934391-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)



![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)






![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)